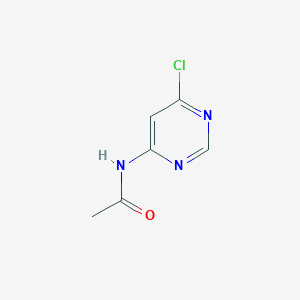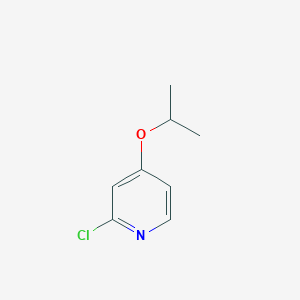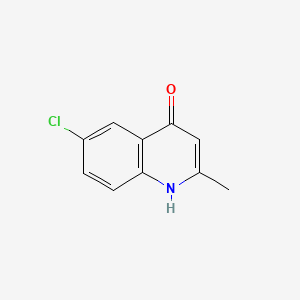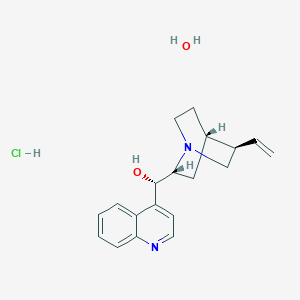
Cinchonine monohydrochloride hydrate
描述
Cinchonine monohydrochloride hydrate is a derivative of cinchonine, an alkaloid found in the bark of cinchona trees. This compound is known for its significant pharmacological properties, particularly its antimalarial activity. This compound is a crystalline solid with the empirical formula C19H22N2O · HCl · xH2O and a molecular weight of 330.85 (anhydrous basis) .
作用机制
Target of Action
Cinchonine monohydrochloride hydrate is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonidine . These alkaloids have been known for their antimalarial properties . The primary target of these compounds is the malaria parasite, Plasmodium falciparum .
Mode of Action
It is generally assumed that these compounds prevent the polymerization of the toxic hematin (aquaFe(III)protoporphyrin IX), which is formed by the degradation of hemoglobin in erythrocytes, into hemozoin (β-hematin) .
Biochemical Pathways
Cinchonine and other Cinchona alkaloids affect the biochemical pathway involved in the degradation of hemoglobin in the malaria parasite . By preventing the polymerization of toxic hematin into hemozoin, these compounds disrupt a crucial survival mechanism of the parasite .
Result of Action
The molecular and cellular effects of cinchonine’s action primarily involve the disruption of the malaria parasite’s survival mechanisms . By preventing the conversion of toxic hematin into hemozoin, cinchonine causes the accumulation of toxic hematin within the parasite, leading to its death .
生化分析
Biochemical Properties
Cinchonine monohydrochloride hydrate, like other Cinchona alkaloids, is known to interact with various enzymes and proteins. It is believed to prevent the polymerization of toxic hematin, a byproduct of hemoglobin degradation . This interaction is crucial in its role as an antimalarial agent .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cancer cell growth by influencing apoptosis and inhibiting cell proliferation . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
It is generally believed that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been found to have better stability, solubility, and antioxidant activity than cinchonine
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a phase I dose escalation trial in patients with refractory or relapsed malignant lymphoid diseases showed that the maximum tolerated dose of cinchonine administered by continuous intravenous infusion was 30 mg/kg/d .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it undergoes aromatic ring hydroxylation and subsequent methylation of the hydroxyl group, which are common phenomena in various biosynthesis pathways .
准备方法
Synthetic Routes and Reaction Conditions
Cinchonine monohydrochloride hydrate can be synthesized through the reaction of cinchonine with hydrochloric acid in the presence of water. The reaction typically involves dissolving cinchonine in an appropriate solvent, such as ethanol or chloroform, and then adding hydrochloric acid to form the monohydrochloride salt. The resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods
Industrial production of this compound involves the extraction of cinchonine from the bark of cinchona trees, followed by its conversion to the monohydrochloride hydrate form. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate cinchonine. The isolated cinchonine is then reacted with hydrochloric acid to produce the monohydrochloride hydrate .
化学反应分析
Types of Reactions
Cinchonine monohydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocinchonine.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydrocinchonine.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
Cinchonine monohydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: The compound is studied for its antimalarial properties and its effects on various biological pathways.
Medicine: It is used in the development of antimalarial drugs and other therapeutic agents.
相似化合物的比较
Cinchonine monohydrochloride hydrate is part of the cinchona alkaloid family, which includes other compounds such as quinine, quinidine, and cinchonidine. Compared to these compounds, this compound has unique properties:
Quinine: Primarily used for its antimalarial activity, quinine has a different mechanism of action and pharmacokinetic profile.
Quinidine: Known for its antiarrhythmic properties, quinidine differs in its therapeutic applications.
Cinchonidine: Similar to cinchonine, but with different stereochemistry, leading to variations in biological activity and applications.
属性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


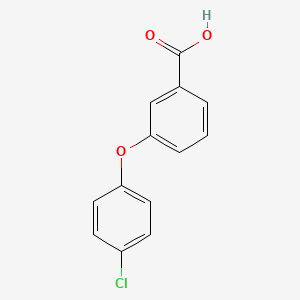
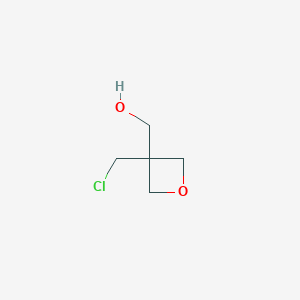
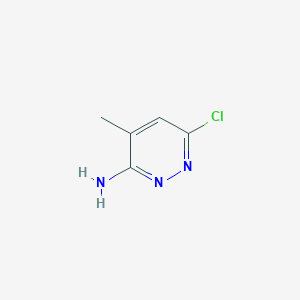
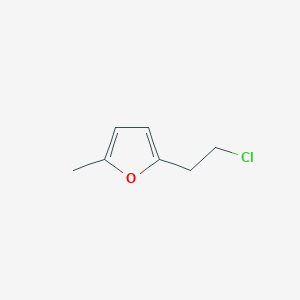
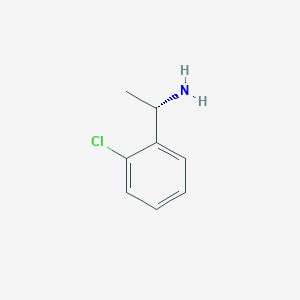


![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)

